molecular formula C30H33N5O2S B2796137 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide CAS No. 689228-59-9

2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide

Cat. No. B2796137
CAS RN: 689228-59-9
M. Wt: 527.69
InChI Key: CSQSCWSMOWJZJO-UHFFFAOYSA-N
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Description

2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C30H33N5O2S and its molecular weight is 527.69. The purity is usually 95%.
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Scientific Research Applications

Antileukemic Activity

The title compound exhibits promising cytotoxic effects against leukemia cell lines. Its anti-leukemic activity makes it a potential candidate for further investigation in cancer chemotherapy. Understanding its mechanism of action and exploring its efficacy against different leukemia subtypes could be valuable .

Heterocyclic Framework

The compound contains a pyrrolo[2,3-c]quinoline heterocyclic framework. Such heterocycles have attracted attention due to their diverse biological activities. Researchers have reported that pyrrolo[2,3-c]quinolines serve as intermediates for synthesizing antiparasitic agents, antitubercular agents, and PDE4 inhibitors (used in treating CNS disorders). Investigating this compound’s structure-activity relationship within this framework could reveal additional therapeutic potential .

Antiviral Properties

While not explicitly mentioned for this compound, piperidine-based structures have been explored for their antiviral properties. For instance, N-(piperidine-4-yl) benzamide derivatives have been investigated against cancer cells . Although further studies are needed, it’s worth considering whether our compound exhibits any antiviral effects.

Molecular Docking Studies

Given the compound’s structural complexity, molecular docking studies could provide insights into its interactions with cellular targets. Researchers have successfully used molecular docking to evaluate the anti-HIV-1 activity of novel indole derivatives . Applying similar techniques to our compound may reveal potential protein targets and shed light on its mode of action.

Combination Therapy

Considering the challenges of leukemia treatment, exploring combination therapies is essential. Investigate whether our compound synergizes with existing chemotherapeutic agents or other novel compounds. Combination approaches may enhance efficacy while minimizing side effects.

properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O2S/c1-33(2)24-13-11-23(12-14-24)31-28(36)21-38-30-32-27-16-15-25(34-17-7-4-8-18-34)19-26(27)29(37)35(30)20-22-9-5-3-6-10-22/h3,5-6,9-16,19H,4,7-8,17-18,20-21H2,1-2H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQSCWSMOWJZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide

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